2'-Hydroxy-2,4',6'-Trimethoxychalcone: Structural Dynamics, Synthesis, and Therapeutic Applications
2'-Hydroxy-2,4',6'-Trimethoxychalcone: Structural Dynamics, Synthesis, and Therapeutic Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) serve as critical open-chain precursors for the biosynthesis of flavonoids and exhibit a broad spectrum of pharmacological activities. Among these, 2'-hydroxy-2,4',6'-trimethoxychalcone (CID 637261) stands out due to its unique substitution pattern[1]. The presence of a 2'-hydroxyl group coupled with a highly methoxylated biphenyl system creates a potent electrophilic Michael acceptor[2]. As a Senior Application Scientist, I have observed that this specific structural motif is not merely a synthetic intermediate for flavones, but a highly active pharmacophore capable of reversing P-glycoprotein (P-gp) mediated multi-drug resistance (MDR) in oncology and disrupting microbial homeostasis[3][4].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, validated synthetic pathways, and mechanistic biological applications.
Structural & Physicochemical Profiling
The bioactivity of 2'-hydroxy-2,4',6'-trimethoxychalcone is fundamentally driven by its stereochemistry and electronic distribution. The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This locks the molecule into a planar (E)-conformation, maximizing the delocalization of π -electrons across the α,β -unsaturated system[5]. This planarity is essential for fitting into the narrow hydrophobic binding pockets of target kinases and efflux pumps[6].
Furthermore, the three methoxy groups significantly elevate the compound's lipophilicity (XLogP3 = 3.8), optimizing its ability to partition into cellular lipid bilayers where transmembrane targets like P-gp reside[1][3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Validation |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | PubChem[1] |
| Molecular Formula | C₁₈H₁₈O₅ | PubChem[1] |
| Molecular Weight | 314.33 g/mol | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Topological Polar Surface Area | 65 Ų | PubChem[1] |
| Collision Cross Section (CCS) | 170.9 Ų ([M+H]⁺ adduct) | PubChemLite[7] |
| UV Absorption ( λmax ) | 238, 275, and 373 nm | Spectral Analysis[5] |
Chemical Synthesis & Derivatization
The synthesis of 2'-hydroxy-2,4',6'-trimethoxychalcone relies on a base-catalyzed Claisen-Schmidt condensation . Understanding the causality of the reagent selection is critical: the 2'-hydroxyl group on the acetophenone precursor is acidic (pKa ~10). Therefore, an excess of potassium hydroxide (KOH) is required—the first equivalent deprotonates the phenol, and the second generates the reactive enolate[5][8].
Protocol 1: Synthesis and Flavone Cyclization
Objective: High-yield synthesis of the chalcone and subsequent oxidative cyclization to 2',4',6'-trimethoxyflavone.
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Enolate Formation: Dissolve 10 mmol of 2-hydroxy-4,6-dimethoxyacetophenone in 15 mL of 5% ethanolic KOH. Causality: Ethanol ensures the solubility of both the polar enolate and the non-polar aldehyde, while KOH provides the necessary basicity[5].
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Aldol Addition: Add 1.1 equivalents (11 mmol) of 2-methoxybenzaldehyde dropwise.
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Thermodynamic Control: Stir the mixture at room temperature for 72 hours. Causality: Prolonged room-temperature stirring favors the thermodynamic (E)-alkene product and prevents the premature, heat-induced intramolecular Michael addition that would yield a closed-ring flavanone[8].
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Precipitation: Pour the mixture into ice-cold water and acidify with cold dilute HCl. Filter the resulting yellow crystals and recrystallize from ethanol (Yield: ~70%, mp 132-134°C)[5].
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Oxidative Cyclization (Optional): To convert the chalcone to a flavone, suspend 2 mmol of the chalcone in 25 mL of Dimethyl Sulfoxide (DMSO) with a catalytic crystal of iodine (I₂). Reflux for 20 minutes. Causality: I₂ acts as a mild Lewis acid, activating the alkene for nucleophilic attack by the 2'-phenoxide, driving the cyclization to the corresponding flavone[5][9].
Chemical synthesis workflow from precursors to target chalcone and flavone cyclization.
Pharmacological Mechanisms: Oncology and MDR Reversal
One of the most significant clinical hurdles in oncology is Multi-Drug Resistance (MDR), primarily driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).
2'-Hydroxy-2,4',6'-trimethoxychalcone has been validated as a potent MDR reversal agent in drug-resistant uterine sarcoma (MES-SA/DX5) and lung cancer (A549/T) models[3][10]. The mechanism is two-fold:
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Direct Pathway Inhibition: The chalcone downregulates the PI3K/Akt signaling pathway. Because Akt phosphorylation is a prerequisite for the transcription of the MDR1 gene, inhibiting this node drastically reduces the surface expression of P-gp[10].
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Synergistic Cytotoxicity: By suppressing P-gp efflux capacity, the chalcone restores the intracellular accumulation of primary chemotherapeutics (e.g., cisplatin, paclitaxel), leading to synergistic caspase-mediated apoptosis[3].
Mechanistic pathway illustrating P-gp downregulation and apoptosis induction by the chalcone.
Protocol 2: P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)
Objective: Validate the functional inhibition of P-gp using a fluorescent substrate.
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Cell Seeding: Seed MES-SA/DX5 (P-gp overexpressing) cells in a 6-well plate at 2×105 cells/well and incubate overnight at 37°C.
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Compound Treatment: Treat the cells with varying concentrations (e.g., 5, 10, 20 µM) of 2'-hydroxy-2,4',6'-trimethoxychalcone for 24 hours. Causality: A 24-hour pre-incubation is necessary because the compound acts primarily by downregulating protein expression via PI3K/Akt, rather than solely acting as a competitive inhibitor at the binding site[3][10].
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Substrate Loading: Add Rhodamine 123 (Rho123, 5 µM) to the media and incubate for 1 hour in the dark. Rho123 is a highly specific fluorescent substrate for P-gp.
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Flow Cytometry: Wash cells thoroughly with ice-cold PBS to halt efflux kinetics, trypsinize, and analyze intracellular Rho123 fluorescence via flow cytometry (FL1 channel). An increase in fluorescence relative to the vehicle control indicates successful P-gp inhibition and restored intracellular accumulation.
Antimicrobial and Biocidal Activity
Beyond oncology, the highly oxygenated framework of this chalcone exhibits notable antimicrobial properties. In vitro filter paper disc diffusion assays have demonstrated that 2'-hydroxy-2,4',6'-trimethoxychalcone and its corresponding flavone derivatives possess moderate to strong activity against pathogenic bacteria and fungi, including Colletotrichum gloeosporioides and Penicillium sp.[4][5].
The mechanism of action relies on the α,β -unsaturated ketone acting as a Michael acceptor. It covalently binds to the sulfhydryl (-SH) groups of essential microbial enzymes (e.g., glutathione or cysteine residues in bacterial cell wall synthesis proteins), disrupting microbial metabolism and inducing oxidative stress[2].
Conclusion
2'-Hydroxy-2,4',6'-trimethoxychalcone is a highly versatile molecule. Its specific structural topography—combining a planar, hydrogen-bonded enone core with lipophilic methoxy substituents—grants it privileged access to complex biological targets. Whether utilized as a synthetic stepping-stone to complex flavones or deployed directly as a P-gp downregulator to combat chemotherapeutic resistance, it represents a high-value asset in modern drug discovery pipelines.
References
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PubChem. "2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261." National Center for Biotechnology Information. URL:[Link]
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PubChemLite. "2'-hydroxy-2,4',6'-trimethoxychalcone (C18H18O5)." University of Luxembourg. URL: [Link]
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Sayed Alam and Sohel Mostahar (2005). "Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones." Journal of Applied Sciences, 5: 327-333. URL:[Link]
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Applied Biological Chemistry (2021). "The synthetic compound 2'-hydroxy-2,4,6'-trimethoxychalcone overcomes P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma MES-SA/DX5 cells." DBpia. URL:[Link]
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NIH / PMC (2018). "Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer." National Institutes of Health. URL:[Link]
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ResearchGate. "Cytotoxic and antimicrobial activities of two new synthetic 2'-oxygenated flavones reported from Andrographis viscosula." ResearchGate. URL: [Link]
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